molecular formula C7H11NO2 B038257 1-Acetyl-N-methylcyclopropanecarboxamide CAS No. 116195-49-4

1-Acetyl-N-methylcyclopropanecarboxamide

Cat. No.: B038257
CAS No.: 116195-49-4
M. Wt: 141.17 g/mol
InChI Key: ZSKKVJFSOPRHIC-UHFFFAOYSA-N
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Description

1-Acetyl-N-methylcyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group substituted with a methyl group at the nitrogen atom and an acetyl group attached to the cyclopropane ring.

Properties

CAS No.

116195-49-4

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-acetyl-N-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10)

InChI Key

ZSKKVJFSOPRHIC-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC1)C(=O)NC

Canonical SMILES

CC(=O)C1(CC1)C(=O)NC

Synonyms

Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) typically involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid or cyclopropyl ketone.

    Reduction: Cyclopropylamine or cyclopropanol.

    Substitution: Various substituted cyclopropanecarboxamides.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity, making it valuable in drug discovery and development processes.
  • Melatonin Receptor Agonists :
    • Research has indicated that derivatives of compounds similar to 1-Acetyl-N-methylcyclopropanecarboxamide can act as agonists for melatonin receptors (MT1 and MT2). These receptors are crucial in regulating sleep-wake cycles and have implications in treating insomnia and depression .
  • Antidepressant Activity :
    • Studies have shown that modifications to the amide side chain can lead to new compounds with significant antidepressant effects. The exploration of such derivatives continues to be an active area of research, highlighting the compound's potential therapeutic applications .

Synthetic Applications

  • Organic Synthesis :
    • This compound is utilized in various synthetic pathways due to its reactivity. It can participate in reactions such as acylation and amination, making it a versatile intermediate in organic chemistry .
  • Synthesis Methods :
    • The compound can be synthesized through several methods, including:
      • Acylation Reactions : Using acetic anhydride or acetyl chloride to introduce the acetyl group.
      • Cyclopropanation Techniques : Employing reagents that facilitate the formation of the cyclopropane ring, which is essential for maintaining the compound's unique structure .

Case Studies and Research Findings

  • A notable study involved synthesizing derivatives of this compound that demonstrated potent activity at melatonin receptors. The findings suggested that these derivatives could serve as potential candidates for developing new antidepressants .
  • Another research highlighted the synthesis of N-methylcyclopropanecarboxamides, showcasing their utility in creating compounds with varied biological activities. The study emphasized the importance of structural modifications in enhancing pharmacological properties .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-MethylcyclopropanecarboxamideCyclopropane ring with a methyl group on nitrogenLacks acetyl group; primarily used as an intermediate
Acetylcyclopropanecarboxylic acidCyclopropane ring with an acetyl groupMore acidic; used in organic synthesis
N-Acetyl-N-methylcyclobutanecarboxamideCyclobutane instead of cyclopropaneDifferent ring structure; potential for different reactivity
1-Methyl-2-acetylpyrrolidinePyrrolidine ring with an acetyl groupDifferent ring structure; potential neuroactive properties

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituents on the Cyclopropane Ring

The acetyl group in 1-Acetyl-N-methylcyclopropanecarboxamide distinguishes it from other cyclopropane carboxamides. Key comparisons include:

  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide: This compound replaces the acetyl group with a hydroxyiminoethyl moiety.
  • (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide : A hydroxymethyl substituent introduces polarity, improving aqueous solubility relative to the acetylated compound .

Substituents on the Amide Nitrogen

The N-methyl group in the target compound contrasts with bulkier or aromatic substituents in analogs:

  • N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (): The N,N-dimethyl configuration reduces steric hindrance compared to N-aryl derivatives, favoring higher synthetic yields (57%) and crystalline solid formation (mp 151.0–151.3°C) .
  • N-(2-methoxyphenyl)cyclopropanecarboxamide derivatives (): Aromatic N-substituents like 2-methoxyphenyl enhance π-π stacking interactions but may reduce solubility in non-polar solvents .

Data Tables

Table 1: Structural and Physical Properties of Selected Cyclopropanecarboxamides

Compound Name Cyclopropane Substituent N-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Reference
This compound* Acetyl Methyl 157.17 (calculated) Not reported -
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide Phenyl N,N-Dimethyl 184.24 151.0–151.3
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)... Hydroxyiminoethyl 2-Methoxyphenyl 274.30 Not reported
1-Cyano-N-[(2-fluorophenyl)methyl]... Cyano 2-Fluorophenylmethyl 218.23 Not reported

*Calculated based on molecular formula C₇H₁₁NO₂.

Research Findings and Implications

  • Electronic Effects : The acetyl group in the target compound likely exerts electron-withdrawing effects, stabilizing the cyclopropane ring against ring-opening reactions compared to electron-donating groups (e.g., hydroxymethyl) .
  • Synthetic Flexibility : The acetyl group can serve as a synthetic handle for further derivatization, as demonstrated in hydroxylamine-mediated oxime formation () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Acetyl-N-methylcyclopropanecarboxamide, and how are reaction conditions optimized to avoid degradation?

  • Methodology : Cyclopropanation reactions are central to synthesizing cyclopropane-carboxamide derivatives. A common approach involves coupling cyclopropane-carboxylic acid derivatives with acetylated amines under controlled conditions. For example, cyclopropanation reagents (e.g., diazo compounds) can be reacted with N-methylcarboxamide precursors in anhydrous solvents like dichloromethane. Reaction parameters such as temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reagents must be optimized to prevent degradation of sensitive functional groups like the acetyl moiety .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. For instance, the cyclopropane ring’s distinct proton splitting patterns in NMR (e.g., δ 1.2–2.0 ppm for cyclopropane protons) confirm successful synthesis .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Analytical Workflow :

  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against synthetic standards.
  • Stability Studies : Accelerated stability testing under thermal (e.g., 40°C) and hydrolytic (pH 2–9 buffers) conditions, followed by LC-MS to detect decomposition products like free carboxylic acids or acetyl-group hydrolysis byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for cyclopropane-carboxamide derivatives?

  • Case Study : Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). For example, dimethyl sulfoxide (DMSO) concentrations >0.1% can perturb cellular membranes, artificially altering potency measurements.
  • Mitigation :

  • Standardize assay protocols (e.g., solvent concentration, incubation time).
  • Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity, enzymatic inhibition assays) .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Predict interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) to identify metabolic hotspots (e.g., acetyl-group oxidation sites).
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., methyl vs. fluorine on the cyclopropane ring) on solubility and permeability using descriptors like logP and polar surface area .

Q. What experimental approaches elucidate the mechanism of action of this compound in modulating biological targets?

  • Techniques :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors/enzymes.
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domains) to identify critical hydrogen-bonding interactions (e.g., between the carboxamide and active-site residues) .
    • Data Interpretation : Cross-validate findings with knock-out cell models to confirm target specificity.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cyclopropane ring stability data across synthetic studies?

  • Root Causes : Variability in ring strain tolerance due to substituent effects (e.g., electron-withdrawing acetyl groups may destabilize the ring under acidic conditions).
  • Resolution :

  • Conduct controlled degradation studies (e.g., NMR monitoring under HCl/NaOH exposure).
  • Compare activation energies of ring-opening reactions via Arrhenius plots .

Research Gaps and Future Directions

  • Unanswered Questions : Limited data exist on the compound’s in vivo metabolite profile and off-target effects.
  • Proposed Studies :
    • Use radiolabeled analogs (e.g., ¹⁴C-acetyl group) to track metabolic pathways.
    • Employ CRISPR-Cas9 screens to identify synthetic lethal interactions in disease models .

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